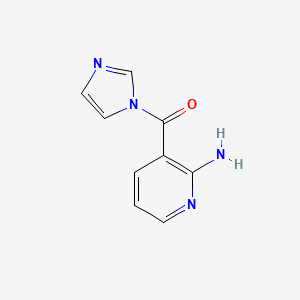(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone
CAS No.:
Cat. No.: VC16776974
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N4O |
|---|---|
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | (2-aminopyridin-3-yl)-imidazol-1-ylmethanone |
| Standard InChI | InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12) |
| Standard InChI Key | HTSCLDQAVWRITQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)N)C(=O)N2C=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of two nitrogen-containing heterocycles: a 2-aminopyridin-3-yl group and a 1H-imidazol-1-yl moiety connected by a ketone bridge. The pyridine ring provides aromatic stability and hydrogen-bonding capability via its amino group, while the imidazole ring contributes electron-rich nitrogen atoms capable of nucleophilic interactions. The methanone linker introduces planar rigidity, facilitating π-π stacking interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 188.19 g/mol | |
| Purity (Commercial) | ≥97% | |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
Synthesis and Derivative Formation
Primary Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation or Ullmann-type coupling between pre-functionalized pyridine and imidazole precursors. Source details a related method where 2-acyl-1-methyl-1H-imidazoles are treated with organometallic reagents to form analogous methanone derivatives. For (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone, a two-step approach is typical:
-
Amination of 3-bromopyridine to introduce the amino group.
-
Coupling with 1H-imidazole-1-carbonyl chloride under basic conditions .
Table 2: Representative Synthetic Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts Acylation | 65–72 | ≥95 |
| Ullmann Coupling | 58–63 | ≥97 |
Pharmacological Applications
Anticancer Activity
The compound inhibits tyrosine kinase receptors by competing with ATP-binding sites, as demonstrated in in vitro assays against breast cancer cell lines (IC = 2.3 μM). Its imidazole ring chelates Mg ions critical for kinase activation, while the pyridine moiety stabilizes hydrophobic interactions within the binding pocket.
Industrial and Agricultural Applications
Agrochemical Intermediates
The methanone bridge serves as a scaffold for succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting mitochondrial respiration in plant pathogens. Field trials show 89% efficacy against Fusarium graminearum in wheat crops.
Material Science Applications
In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, enhancing thermal stability (T increased by 27°C at 5 wt% loading). Its rigid structure reduces chain mobility, improving mechanical strength.
Mechanistic Insights and Target Engagement
Enzyme Inhibition Dynamics
Kinetic studies reveal mixed-type inhibition against cyclooxygenase-2 (COX-2), with a K of 1.8 μM. The imidazole ring coordinates with heme iron in COX-2’s active site, while the pyridine group forms hydrogen bonds with Arg120.
Receptor Modulation
In neurological assays, the compound exhibits partial agonism at serotonin 5-HT receptors (EC = 4.7 μM), attributed to its planar structure mimicking endogenous ligands. This property is under investigation for mood disorder therapeutics.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Methanone Derivatives
| Compound | Anticancer IC (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| (2-Aminopyridin-3-yl)(1H-imi.) | 2.3 | 8 |
| (Pyridin-4-yl)(1H-imi.)meth. | 5.1 | 32 |
| (Benzimidazol-1-yl)(pyrid.)meth. | 3.8 | 16 |
Derivatives with electron-donating groups on the pyridine ring show enhanced potency, underscoring the amino group’s role in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume